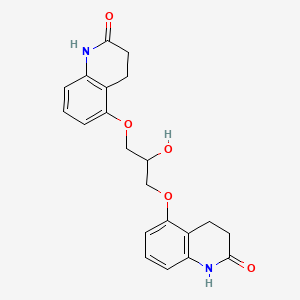

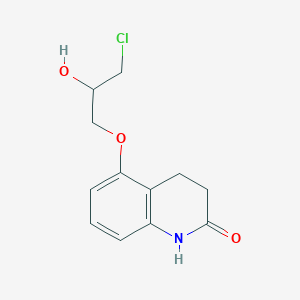

Fulvestrant Impurity 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

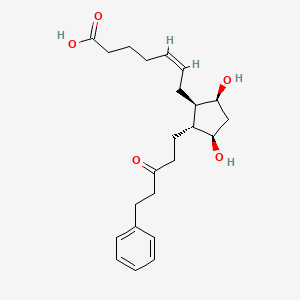

Fulvestrant Impurity 3 is a chemical compound associated with the drug Fulvestrant, which is used to treat hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells. Impurities like this compound are by-products or degradation products that can form during the synthesis, storage, or administration of the drug.

Aplicaciones Científicas De Investigación

Fulvestrant Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in Fulvestrant formulations . In biology and medicine, it helps researchers understand the stability and degradation pathways of Fulvestrant, which is crucial for ensuring the safety and efficacy of the drug . Additionally, studying impurities like this compound can provide insights into the drug’s pharmacokinetics and pharmacodynamics .

Mecanismo De Acción

- Unlike some other anti-estrogen therapies, Fulvestrant Impurity 3 has no agonist effects on the ER .

- This compound achieves its anti-estrogen effects through two separate mechanisms:

- Its pharmacokinetic properties impact its bioavailability, distribution, metabolism, and elimination .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Direcciones Futuras

The development of new methods for analyzing Fulvestrant and its impurities, including Fulvestrant Impurity 3, could be a valuable area of future research . Additionally, the development of new endocrine treatments that act through different mechanisms, like Fulvestrant, could be an important direction for future research .

Análisis Bioquímico

Cellular Effects

Fulvestrant has been shown to block the action of estrogen on cancer cells, slowing down or arresting some breast tumors that need estrogen to grow

Molecular Mechanism

Fulvestrant works by binding to estrogen receptors and downregulating them, preventing estrogen from binding to these receptors

Temporal Effects in Laboratory Settings

A stability-indicating method has been developed for the quantification of Fulvestrant in oil-based injection formulations . This could potentially be applied to study the stability and degradation of Fulvestrant Impurity 3 over time.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. Fulvestrant has shown antitumor efficacy in preclinical models of breast cancer at doses lower than those historically used . Similar studies could be conducted with this compound to determine its dosage effects.

Metabolic Pathways

Fulvestrant is known to undergo metabolism involving combinations of several biotransformation pathways analogous to those of endogenous steroids

Transport and Distribution

Fulvestrant is administered intramuscularly , suggesting it may be distributed via the circulatory system

Subcellular Localization

Fulvestrant is known to bind to estrogen receptors, which are located in the nucleus of cells

Métodos De Preparación

The preparation of Fulvestrant Impurity 3 involves several synthetic routes and reaction conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main active ingredient, Fulvestrant . The synthesis typically involves the use of solvents like methanol and dimethylformamide (DMF), and the reaction conditions are carefully controlled to ensure the purity and stability of the compound .

Análisis De Reacciones Químicas

Fulvestrant Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and orthophosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions may yield alcohol derivatives .

Comparación Con Compuestos Similares

Fulvestrant Impurity 3 can be compared with other impurities and related compounds in the Fulvestrant family. Some similar compounds include:

- Fulvestrant Impurity A (7β-Fulvestrant)

- Fulvestrant Impurity B (Fulvestrant 9-Sulfone)

- Fulvestrant Impurity C (7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol)

- Fulvestrant Impurity D (7,7′-Nonane-1,9-diylbis[estra-1,3,5(10)-triene-3,17β-diol])

- Fulvestrant Impurity E (∆6-Fulvestrant)

- Fulvestrant Impurity F (6-Keto Fulvestrant)

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Fulvestrant Impurity B contains a sulfone group, while Fulvestrant Impurity E has a double bond in the steroidal backbone . These differences can affect their chemical reactivity, stability, and biological activity.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 3 involves the reaction of 4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride.", "Starting Materials": [ "4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "4-(2-chloroethyl)morpholine hydrochloride" ], "Reaction": [ "The 4-(4-bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with morpholine in the presence of triethylamine to form the morpholine ester.", "The morpholine ester is then reacted with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate and DMF to form Fulvestrant Impurity 3." ] } | |

Número CAS |

1621885-81-1 |

Fórmula molecular |

C30H44O7S |

Peso molecular |

548.74 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

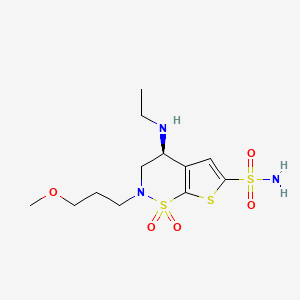

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)